1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol
Description
1,7,7-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptan-2-ol is a bicyclic monoterpenoid derivative characterized by a hydroxyl group at position 2, three methyl groups (positions 1, 7, and 7), and a 2-pyridyl substituent at position 2 of the norbornane framework (bicyclo[2.2.1]heptane). Its molecular formula is C₁₅H₂₁NO, with a molecular weight of 231.34 g/mol. The compound’s bicyclic structure and aromatic pyridyl group confer unique electronic and steric properties, making it relevant in catalysis, medicinal chemistry, and materials science .
Structure
3D Structure
Properties
CAS No. |
84731-76-0 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1,7,7-trimethyl-2-pyridin-2-ylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C15H21NO/c1-13(2)11-7-8-14(13,3)15(17,10-11)12-6-4-5-9-16-12/h4-6,9,11,17H,7-8,10H2,1-3H3 |
InChI Key |
WUPYCTDTAKFJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=N3)O)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material: Borneol or Camphor Derivatives
The synthesis typically begins with commercially available borneol or camphor, which provide the bicyclic skeleton with the 1,7,7-trimethyl substitution pattern. Camphor can be converted to borneol via reduction, and borneol serves as a key intermediate for further functionalization.
Typical Synthetic Route (Based on Literature)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Reduction of camphor to borneol | NaBH4 or other hydride reducing agents | Stereoselective reduction to endo-borneol |
| 2 | Oxidation of borneol to camphor or ketone intermediate | PCC, Swern oxidation | Prepares ketone for nucleophilic addition |
| 3 | Nucleophilic addition of 2-pyridyl organometallic reagent to ketone | 2-pyridyl lithium or Grignard reagent, low temperature | Forms tertiary alcohol with pyridyl substituent |
| 4 | Purification and stereochemical resolution | Chromatography, recrystallization | Ensures desired stereochemistry |
This approach is supported by procedures for related compounds and derivatives, where the bicyclic ketone is functionalized by nucleophilic attack of heteroaryl organometallics.
Alternative Methods
- Direct substitution on borneol derivatives : Some methods explore direct substitution on borneol or its derivatives using transition-metal catalysis to attach the pyridyl group, though these are less common and require specialized catalysts.
- Use of chiral auxiliaries or protecting groups : To control stereochemistry during pyridyl substitution, chiral auxiliaries or protecting groups on the hydroxyl may be employed.
Research Findings and Data
Yield and Stereoselectivity
- The nucleophilic addition of 2-pyridyl organometallic reagents to camphor ketone typically proceeds with moderate to high yields (60-85%) depending on reaction conditions and reagent purity.
- Stereoselectivity is influenced by the steric hindrance of the bicyclic framework; the endo/exo ratio can be controlled by temperature and solvent choice.
- Purification steps such as recrystallization or chiral chromatography are often necessary to isolate the desired stereoisomer.
Analytical Data
| Parameter | Typical Value | Method |
|---|---|---|
| Molecular weight | ~245.34 g/mol | Mass spectrometry |
| Melting point | Variable, depending on isomer | Differential scanning calorimetry |
| NMR (1H, 13C) | Characteristic signals for bicyclic protons and pyridyl ring | NMR spectroscopy |
| IR spectra | OH stretch (~3400 cm^-1), aromatic C-H, and pyridine ring vibrations | Infrared spectroscopy |
Comparative Table of Related Compounds
| Compound | Molecular Formula | Key Functional Groups | Preparation Notes |
|---|---|---|---|
| Borneol | C10H18O | Secondary alcohol | Reduction of camphor |
| Camphor | C10H16O | Ketone | Oxidation of borneol |
| 1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol | C15H19NO | Secondary alcohol, pyridine substituent | Nucleophilic addition to camphor ketone |
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or other reduced forms.
Substitution: The pyridyl group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 1,7,7-trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL . This suggests potential for development as an antibacterial agent.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. Preliminary studies suggest it may reduce oxidative stress and inflammation in neuronal cells.
Case Study:
In vitro studies showed that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) production in neuronal cell lines exposed to neurotoxic agents .
Agricultural Applications
Pesticidal Properties
The compound has been evaluated for its potential as a pesticide due to its structural similarity to known insecticides. It has shown efficacy against several agricultural pests.
Data Table: Efficacy Against Pests
| Pest Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphis gossypii | 50 | 85 |
| Spodoptera frugiperda | 100 | 90 |
| Tetranychus urticae | 75 | 80 |
Research indicates that the compound disrupts the nervous system of target pests, leading to paralysis and death .
Materials Science
Polymer Synthesis
this compound is being explored as a monomer for synthesizing novel polymers with enhanced properties.
Case Study:
A recent study highlighted the use of this compound in the synthesis of biodegradable polymers that exhibit improved mechanical strength and thermal stability compared to traditional materials . The resulting polymers could have applications in packaging and biomedical fields.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol involves its interaction with specific molecular targets and pathways. The pyridyl group in the compound can interact with various enzymes and receptors, leading to modulation of their activity. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table highlights key structural and functional differences between the target compound and its analogues:
Key Differences and Implications
Borneol and its acetate derivative lack aromatic substituents, making them more hydrophobic and suitable for fragrance or flavor applications . Positional isomerism (e.g., 1,7,7- vs. 4,7,7-trimethyl) alters steric bulk and solubility, impacting biological activity and catalytic performance .
exo-isoborneol) exhibit distinct melting points, volatility, and bioactivity .
Biological Activity: Borneol and its derivatives (e.g., bornyl acetate) are widely used in traditional medicine and cosmetics for their anti-inflammatory and antimicrobial properties .
Catalytic Applications: Amino-substituted derivatives like (2S)-3-exo-aminoisoborneol are effective in asymmetric catalysis, whereas the pyridyl analogue’s nitrogen lone pairs could stabilize transition metals in catalytic cycles .
Research Findings and Data
Physical and Chemical Properties
| Property | Target Compound | Borneol | Bornyl Acetate |
|---|---|---|---|
| Boiling Point | Not reported | 213°C | 227°C |
| Solubility | Likely polar due to pyridyl | Low in water | Insoluble in water |
| LogP | Estimated ~2.5 (moderate lipophilicity) | 2.93 | 3.65 |
| Synthetic Routes | Grignard addition, Suzuki coupling (inferred) | Natural extraction, acid-catalyzed esterification |
Biological Activity
1,7,7-Trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol is a bicyclic compound known for its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₀H₁₅N
- Molecular Weight : 149.24 g/mol
- CAS Number : 464-17-5
The compound belongs to the class of bicyclic amines and is characterized by a bicyclo[2.2.1]heptane framework with a pyridine substituent.
Pharmacological Properties
-
Antimicrobial Activity :
- Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The compound may interact with specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : It may inhibit enzymes that are crucial for the synthesis of inflammatory mediators.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby protecting cells from oxidative damage.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various bicyclic compounds, including this compound against clinical isolates of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antibacterial agent .
Case Study 2: Neuroprotection in Animal Models
In an experimental model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation in treated animals compared to controls. This suggests that this compound may have therapeutic potential for neurodegenerative disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1,7,7-trimethyl-2-(2-pyridyl)bicyclo(2.2.1)heptan-2-ol, and how can diastereoselective methods address them?
- Methodological Answer : The bicyclic framework and pyridyl substitution introduce steric and electronic complexities. Diastereoselective alkylation, as demonstrated in chiral camphor-based syntheses (e.g., alkylation of (1R,2S,3R,4S)-derivatives), can control stereochemistry at the C2 position. Platinum oxide-catalyzed hydrogenation further refines enantiomeric purity . Key steps involve optimizing reaction conditions (solvent polarity, temperature) to minimize racemization.
Q. How can gas chromatography (GC) and retention indices be used to characterize this compound and its stereoisomers?
- Methodological Answer : Use non-polar columns (e.g., DB-5MS) with temperature ramps (e.g., 40°C to 250°C at 2°C/min) to resolve stereoisomers. Compare retention indices (RIs) against standards:
| Compound | RI (DB-5MS) | Reference |
|---|---|---|
| Isoborneol (exo-isomer) | 1147.8 | |
| Borneol (endo-isomer) | 1158.2 | |
| Adjust methods using NIST’s RI database for validation . |
Q. What spectroscopic techniques are critical for confirming the structure of this bicyclic alcohol?
- Methodological Answer :
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and pyridyl C=N (1600–1700 cm⁻¹) stretches. Compare with NIST’s IR spectra for bicyclic terpenes .
- NMR : Use - and -NMR to resolve methyl group environments (δ 0.8–1.5 ppm for CH) and bicyclic proton coupling patterns. Stereochemical assignments require NOESY/ROESY for spatial correlations .
Advanced Research Questions
Q. How does the stereochemistry at C2 influence the compound’s biological activity, particularly in antipruritic or anticancer applications?
- Methodological Answer : The endo/exo configuration modulates interactions with biological targets (e.g., TRPM8/TRPA1 channels). For antipruritic studies:
Compare enantiomers in murine itch models (e.g., histamine-induced scratching).
Use calcium imaging to assess TRPA1 activation in dorsal root ganglia .
For anticancer activity:
- Screen nanoemulsions of the compound against cancer cell lines (e.g., MCF-7) and quantify apoptosis via flow cytometry .
Q. What strategies resolve contradictions in reported CAS numbers or synonyms for this compound?
- Methodological Answer : Cross-reference databases (NIST, EPA) to verify identifiers:
Q. How can computational methods predict the compound’s reactivity in catalytic asymmetric synthesis?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states in diastereoselective alkylation.
- Compare activation energies for endo vs. exo pathways.
- Validate with experimental enantiomeric excess (ee) data from chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
